(E)-1-((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)-3-(thiophen-2-yl)prop-2-en-1-one
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Overview
Description
(E)-1-((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[321]octan-8-yl)-3-(thiophen-2-yl)prop-2-en-1-one is a complex organic compound that features a unique combination of bicyclic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)-3-(thiophen-2-yl)prop-2-en-1-one typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the bicyclic core: This can be achieved through a Diels-Alder reaction or other cycloaddition reactions.
Introduction of the pyridin-3-yloxy group: This step often involves nucleophilic substitution reactions.
Formation of the enone linkage: This is typically done through aldol condensation or related reactions.
Attachment of the thiophen-2-yl group: This can be achieved through cross-coupling reactions such as Suzuki or Stille coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize cost. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
(E)-1-((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)-3-(thiophen-2-yl)prop-2-en-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the enone linkage to an alcohol or alkane.
Substitution: The pyridin-3-yloxy and thiophen-2-yl groups can be modified through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, organometallic compounds, and acids/bases are frequently employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Chemistry
In chemistry, (E)-1-((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)-3-(thiophen-2-yl)prop-2-en-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential as a ligand for various biological targets. Its ability to interact with proteins and enzymes makes it a candidate for drug development.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. It may have applications in treating diseases such as cancer, neurological disorders, and infectious diseases.
Industry
In industry, this compound can be used in the development of new materials with specific properties. Its unique structure allows for the design of materials with tailored electronic, optical, or mechanical properties.
Mechanism of Action
The mechanism of action of (E)-1-((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)-3-(thiophen-2-yl)prop-2-en-1-one involves its interaction with molecular targets such as proteins, enzymes, and receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. This can lead to changes in cellular processes and ultimately result in therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
(E)-1-((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)-3-(furan-2-yl)prop-2-en-1-one: Similar structure but with a furan ring instead of a thiophene ring.
(E)-1-((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)-3-(phenyl)prop-2-en-1-one: Similar structure but with a phenyl ring instead of a thiophene ring.
Uniqueness
The uniqueness of (E)-1-((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)-3-(thiophen-2-yl)prop-2-en-1-one lies in its combination of a bicyclic core with both pyridin-3-yloxy and thiophen-2-yl groups. This unique structure imparts specific chemical and biological properties that are not found in similar compounds, making it a valuable molecule for research and development.
Properties
IUPAC Name |
(E)-1-(3-pyridin-3-yloxy-8-azabicyclo[3.2.1]octan-8-yl)-3-thiophen-2-ylprop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2S/c22-19(8-7-18-4-2-10-24-18)21-14-5-6-15(21)12-17(11-14)23-16-3-1-9-20-13-16/h1-4,7-10,13-15,17H,5-6,11-12H2/b8-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXHJHYRSZUJLEE-BQYQJAHWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)C=CC3=CC=CS3)OC4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2CC(CC1N2C(=O)/C=C/C3=CC=CS3)OC4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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